chemical structure and properties of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
chemical structure and properties of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
Title: Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
Executive Summary 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. This whitepaper provides an in-depth analysis of its structural logic, step-by-step synthetic methodologies, and its critical role as an intermediate in the development of G-protein-coupled receptor (GPCR) modulators. Designed for researchers and drug development professionals, this guide bridges theoretical chemistry with practical, self-validating laboratory protocols.
Structural Logic and Physicochemical Profile
The utility of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CAS: 1340382-22-0) [1] stems from three deliberate structural domains, each serving a distinct pharmacological and synthetic purpose:
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The Indanol Core: The bicyclic 2,3-dihydro-1H-indene framework provides a rigid, flat aromatic system paired with a puckered cyclopentane ring. The secondary alcohol at the C1 position serves as a versatile synthetic handle for downstream functionalization, such as Mitsunobu inversions, etherifications, or aminations to form active pharmaceutical ingredients (APIs) [2].
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The Cyclopropylmethoxy Substituent (C4): Causality Insight: Why choose a cyclopropylmethoxy group over a standard linear alkoxy chain? Linear chains (e.g., propoxy or butoxy) are highly flexible and notoriously vulnerable to rapid cytochrome P450-mediated aliphatic oxidation. The cyclopropyl ring restricts conformational freedom, drastically increasing metabolic stability. Furthermore, its unique steric bulk allows the molecule to anchor perfectly into tight, hydrophobic receptor sub-pockets, improving target binding affinity.
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The Chiral Center (C1): Stereospecificity is paramount. The spatial trajectory of the entire molecule relies on whether the C1 hydroxyl group is in the (R)- or (S)-configuration, which dictates how the final API interacts with the target protein's binding site.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol |
| CAS Number | 1340382-22-0 |
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| Chiral Centers | 1 (at C1 position) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Synthetic Methodologies and Protocols
As a Senior Application Scientist, I emphasize that a successful synthesis is not merely about mixing reagents; it requires strict control over chemoselectivity and thermodynamics. The following protocol details a robust, two-step synthesis starting from commercially available 4-hydroxy-1-indanone [3].
Fig 1: Synthesis of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol from 4-hydroxy-1-indanone.
Step 1: Williamson Ether Synthesis of 4-(cyclopropylmethoxy)-1-indanone
Objective: Selective O-alkylation of the phenolic hydroxyl group without inducing C-alkylation or aldol condensation of the ketone.
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Preparation: Charge a dry, nitrogen-flushed reactor with 4-hydroxy-1-indanone (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).
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Base Addition: Add Potassium carbonate (K 2 CO 3 , 2.0 eq). Stir at ambient temperature for 15 minutes to generate the phenoxide anion.
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Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise over 30 minutes.
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Heating: Elevate the temperature to 80°C and stir for 6 hours. Monitor reaction completion via HPLC.
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Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.
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Causality Insight: K 2 CO 3 is specifically chosen because its basicity (pK a ~10.3) is perfectly tuned to deprotonate the phenol (pK a ~10) without abstracting the alpha-protons of the indanone (pK a ~15-16), which would lead to unwanted self-condensation. DMF solvates the potassium cation, leaving a highly nucleophilic phenoxide anion, driving the reaction to >90% yield.
Step 2: Chemoselective Reduction to 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
Objective: Reduce the ketone to the secondary alcohol without cleaving the newly formed ether bond.
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Preparation: Dissolve 4-(cyclopropylmethoxy)-1-indanone (1.0 eq) in anhydrous Methanol (8 volumes) and cool the vessel to 0°C using an ice bath.
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Hydride Addition: Add Sodium borohydride (NaBH 4 , 1.5 eq) in small portions over 45 minutes to control the exothermic release of hydrogen gas.
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Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
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Quench & Workup: Carefully quench the reaction with saturated aqueous NH 4 Cl to destroy excess hydride. Evaporate the methanol, partition the residue between water and dichloromethane (DCM), separate the organic layer, dry, and concentrate to yield the racemic alcohol.
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Causality Insight: NaBH 4 is utilized instead of stronger reducing agents like LiAlH 4 because it is inherently chemoselective for ketones and can be safely deployed in protic solvents. Methanol actively participates by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer.
Application in Drug Discovery: GPR119 Modulators
4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a critical intermediate in the synthesis of pyrrolidinone derivatives that act as GPR119 modulators [4]. GPR119 is a GPCR expressed predominantly in pancreatic beta-cells and intestinal enteroendocrine cells.
Fig 2: Signaling pathway of indanol-derived GPR119 modulators in pancreatic beta-cells.
When an API containing this specific indanol scaffold binds to GPR119, the cyclopropylmethoxy group anchors into the receptor's lipophilic pocket. This binding triggers a conformational shift, activating the G α s protein, which in turn stimulates adenylyl cyclase. The resulting spike in intracellular cAMP levels promotes glucose-dependent insulin secretion, making these compounds highly valuable for treating Type 2 diabetes, obesity, and dyslipidemia [4].
Analytical Characterization and Quality Control
To ensure the trustworthiness of the synthesized building block prior to API integration, rigorous analytical validation is required. Table 2 summarizes the expected spectral data for validation.
Table 2: Expected Analytical Data for Validation
| Analytical Method | Expected Results / Parameters |
| 1 H NMR (CDCl 3 , 400 MHz) | δ 0.35 (2H, m, cyclopropyl), 0.65 (2H, m, cyclopropyl), 1.25 (1H, m, cyclopropyl CH), 1.95 & 2.50 (2H, m, indane C2-H), 2.80 & 3.10 (2H, m, indane C3-H), 3.85 (2H, d, O-CH 2 ), 5.25 (1H, t, C1-H), 6.75-7.20 (3H, m, aromatic). |
| LC-MS (ESI+) | Expected to show [M−H2O+H]+ at m/z 187.1 (common in-source fragmentation for indanols) or [M+H]+ at m/z 205.1. |
| Chiral HPLC | Required if resolving the racemic mixture. Baseline separation of (R)- and (S)-enantiomers typically achieved using a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase). |
References
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Biofount. "4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol". Catalog Entry: CAS 1340382-22-0. URL: [Link]
- Google Patents. "US20140099333A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders".
- Google Patents. "WO2017178868A1 - Process for the preparation of 4-aminoindane derivatives and related aminoindane amides".
Sources
- 1. 1340382-22-0|4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol|4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol| -范德生物科技公司 [bio-fount.com]
- 2. WO2017178868A1 - Process for the preparation of 4-aminoindane derivatives and related aminoindane amides - Google Patents [patents.google.com]
- 3. apacpharma.com [apacpharma.com]
- 4. US20140099333A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]
